

Structure-activity relationship of benzylguanidine derivatives

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Compound of Interest

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An In-Depth Technical Guide to the Structure-Activity Relationship of Benzylguanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzylguanidine

The guanidinium group is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its high basicity and capacity to form multiple hydrogen bonds make it a versatile pharmacophore. When coupled with a benzyl group, the resulting benzylguanidine scaffold gives rise to derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzylguanidine derivatives, offering insights into the rational design of novel therapeutic agents. We will explore the influence of structural modifications on biological activity, detail synthetic strategies for library generation, and present case studies in key therapeutic areas.

Core Structural Features and Their Influence on Biological Activity

The pharmacological profile of a benzylguanidine derivative is intricately determined by the interplay of its three core components: the benzyl moiety, the guanidine headgroup, and the linker connecting them. Understanding how modifications to each component affect the molecule's interaction with its biological target is the essence of SAR.

The Benzyl Moiety: Tuning Potency and Selectivity

The benzyl ring serves as a critical anchor for receptor binding and a platform for introducing functional groups that modulate the compound's physicochemical properties, such as lipophilicity and electronic character.

- **Substitution Pattern (Ortho, Meta, Para):** The position of substituents on the benzyl ring significantly influences biological activity. For instance, in the context of anticancer agents for neuroblastoma, both meta- and para-substituted hybrids of benzylguanidine and the alkylating agent melphalan have demonstrated high efficacy.^[4] The meta-iodobenzylguanidine (mIBG) is a well-known agent used for the diagnosis and therapy of neuroblastoma, highlighting the clinical relevance of the meta position.^{[4][5]}
- **Nature of Substituents:**
 - **Halogens and Electron-Withdrawing Groups:** The introduction of halogens (e.g., chlorine) and electron-withdrawing groups like trifluoromethyl (CF₃) has proven to be a highly effective strategy for enhancing antimicrobial potency. The derivative with a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substitution exhibited the highest potency against both *Staphylococcus aureus* and *Escherichia coli* in a recent study, with Minimal Inhibitory Concentration (MIC) values of 0.5 µg/mL and 1 µg/mL, respectively.^{[2][6]} This suggests that modulating the electronic properties of the benzyl ring is a key factor in antibacterial activity.
 - **Lipophilicity and Steric Bulk:** Altering the size and hydrophobicity of substituents can optimize interactions within receptor binding pockets. For example, in one study, a 4-tert-butylphenyl derivative showed only weak antimicrobial potency, indicating that excessive steric bulk can be detrimental to activity.^[2] The strategic addition of groups can probe

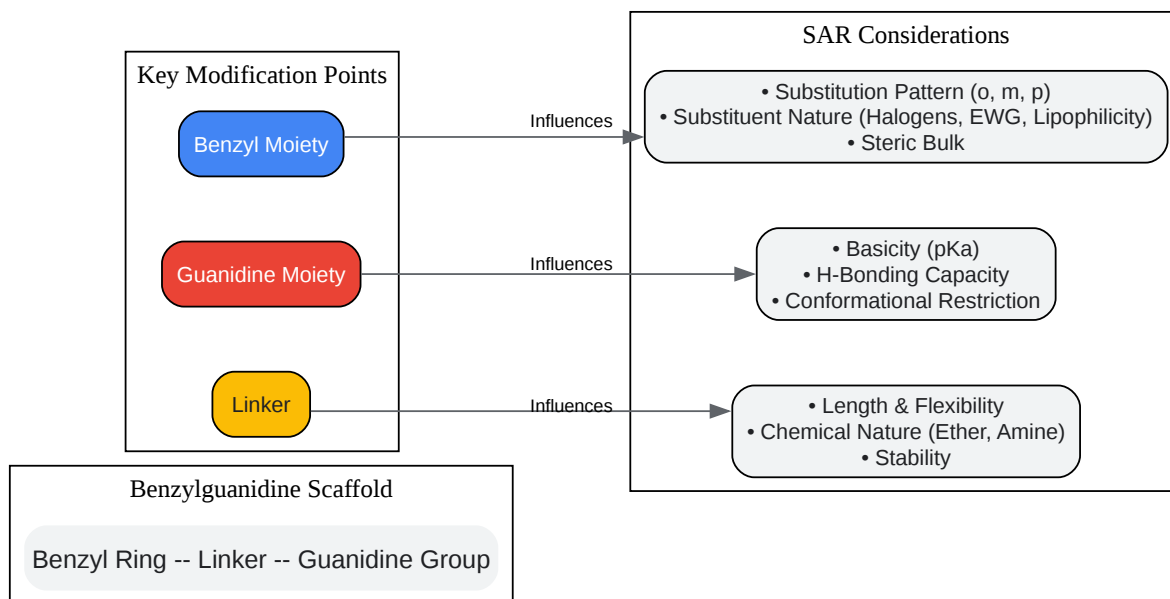
hydrophobic pockets within a target protein, potentially leading to significant gains in potency.[7]

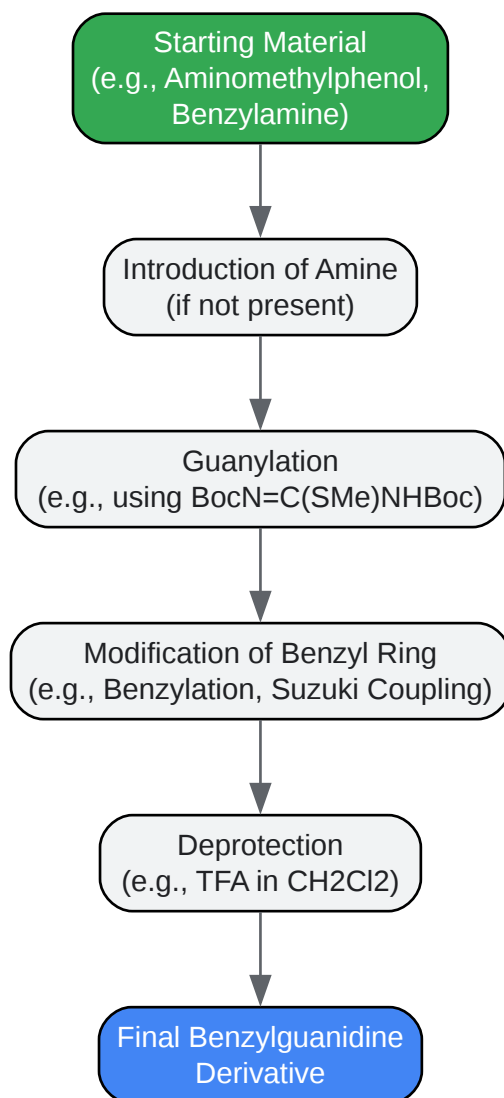
The Guanidine Moiety: The Pharmacophoric Core

The strongly basic guanidine group is often the primary point of interaction with biological targets, typically forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.

- **Substitution and Basicity:** While the unsubstituted guanidinium ion is crucial for many interactions, substitution on the guanidine nitrogens can fine-tune basicity and pharmacokinetic properties. Synthetic routes often employ N,N'-di-Boc protected guanidylating agents, which are later deprotected to yield the final active compound.[2][4] This protection-deprotection strategy underscores the importance of the free guanidinium group for activity.
- **Conformational Restriction:** Limiting the conformational freedom of the guanidine moiety can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity. The synthesis of tetrahydroisoquinoline-based compounds, which integrate the guanidine group into a more rigid cyclic system, is one approach to explore these effects.[2] However, in the cases studied, these conformationally restricted analogues showed reduced antimicrobial activity compared to their more flexible counterparts.[2]

Below is a diagram illustrating the key structural components of benzylguanidine derivatives that are critical for their structure-activity relationship.





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Caption: Generalized synthetic workflow for benzylguanidine derivatives.

Experimental Protocol: General Synthesis of a Benzylguanidine Derivative

The following protocol is a representative example for the synthesis of benzylguanidine derivatives, adapted from established literature procedures. [2][8] Step 1: Guanylation of a Benzylamine Precursor

- Dissolve the starting benzylamine (1.0 eq) in anhydrous dimethylformamide (DMF).

- Add triethylamine (Et_3N , 1.2 eq) to the solution.
- Add N,N'-Di-Boc-S-methylisothiourea (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the Boc-protected benzylguanidine intermediate.

Step 2: Deprotection to Yield the Final Compound

- Dissolve the Boc-protected intermediate in anhydrous dichloromethane (CH_2Cl_2).
- Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).
- Remove the solvent and excess TFA under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the final product as a trifluoroacetate salt.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Case Studies: Benzylguanidines in Therapeutic Design

Case Study 1: Antimicrobial Agents

A significant body of research has focused on benzylguanidine derivatives as potent antimicrobial agents, particularly against drug-resistant pathogens like Methicillin-resistant

Staphylococcus aureus (MRSA). [2] A systematic study of various substituted benzylguanidines revealed key SAR insights for antibacterial activity. [2][6] As shown in the table below, substitutions on the benzyloxy ring have a profound impact on potency.

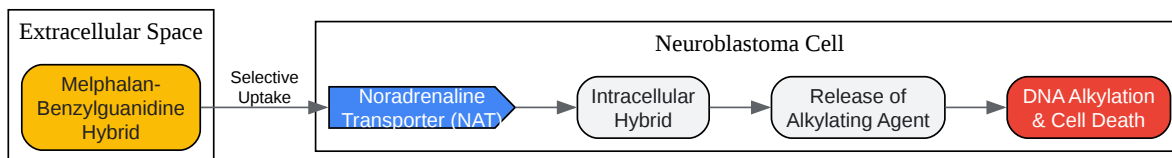
Compound	R (Substitution on 3-benzyloxy ring)	MIC <i>S. aureus</i> (µg/mL)	MIC <i>E. coli</i> (µg/mL)
9h	2-Fluoro	>256	4
9d	4-Trifluoromethyl	>256	8
9m	2-Chloro, 3-Trifluoromethyl	0.5	1
9v	4-(2-Chloro, 3-Trifluoromethyl)	0.5	2

Data sourced from Molecules 2023, 28(1), 5. [2][8] Key SAR Findings:

- **High Potency Substitutions:** The combination of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the benzyloxy ring (Compound 9m) resulted in the most potent compound against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria. [2][6]* **Positional Isomers:** Moving the potent 2-chloro-3-(trifluoromethyl)benzyloxy group from the meta to the para position (Compound 9v) maintained high potency against *S. aureus* but slightly decreased it against *E. coli*. [2]* **Gram-Negative Selectivity:** Certain substitutions, such as a single 2-fluoro group (Compound 9h), conferred significantly greater potency against *E. coli* than *S. aureus*. [2]

Case Study 2: Anticancer Agents for Neuroblastoma

Neuroblastoma cells often overexpress the noradrenaline transporter (NAT), which can be exploited for targeted drug delivery. [4] The compound meta-iodobenzylguanidine (MIBG) is taken up selectively by these cells via NAT. [4][5] Researchers have ingeniously created hybrid molecules that fuse the benzylguanidine targeting moiety with the cytotoxic alkylating group of melphalan. [4] The proposed mechanism involves the selective uptake of the hybrid molecule into neuroblastoma cells, followed by intracellular release of the alkylating agent, leading to targeted cell death.



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